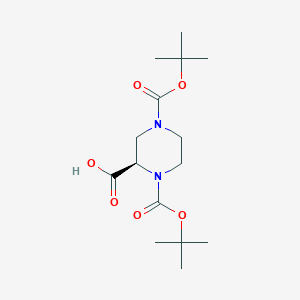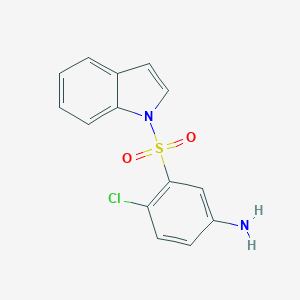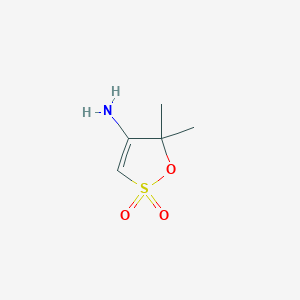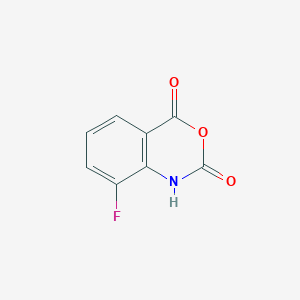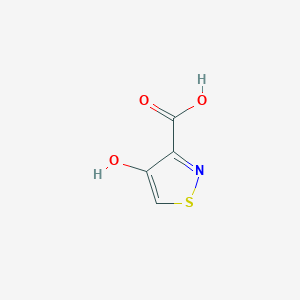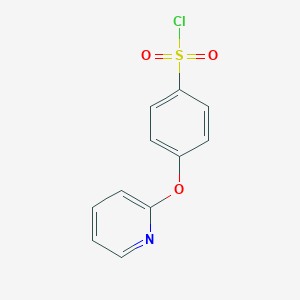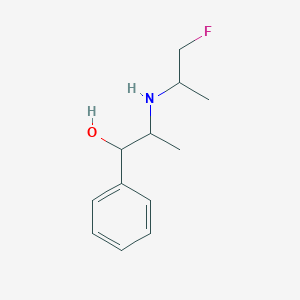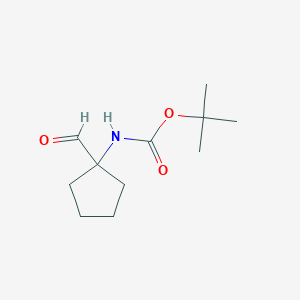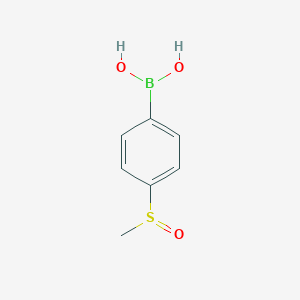
4-(Methanesulfinyl)benzeneboronic acid
描述
While direct information on 4-(Methanesulfinyl)benzeneboronic acid is not available, related research on methanesulfonic acid derivatives and benzeneboronic acids can offer a foundational understanding. These compounds play a critical role in various chemical syntheses and applications due to their unique reactive properties.
Synthesis Analysis
Methanesulfonic acid is a versatile reagent used in the synthesis of various compounds, including the efficient ring-opening of O-benzylidene acetals and as a catalyst in the production of linear alkylbenzenes. These processes highlight the utility of methanesulfonic acid derivatives in chemical synthesis (Luong et al., 2004), (Zinin et al., 2007).
Molecular Structure Analysis
Structural studies of similar compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, provide insights into the molecular conformation and interaction patterns, which are crucial for understanding the properties and reactivity of related benzene derivatives (Binkowska et al., 2009).
Chemical Reactions and Properties
Research on methanesulfonic acid-catalyzed reactions, including the synthesis of benzothiazoles and benzoxazoles from carboxylic acids, showcases the chemical reactivity and potential applications of methanesulfinyl and benzeneboronic acid derivatives in synthesizing heterocyclic compounds (Sharghi & Asemani, 2009), (Kumar et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, crystal structure, and thermal stability, are essential for understanding the behavior of 4-(Methanesulfinyl)benzeneboronic acid under different conditions. Studies on the crystal structure of benzene derivatives provide valuable data on these aspects (Vega et al., 2010).
Chemical Properties Analysis
Investigations into the chemical behavior of methanesulfonic acid and benzeneboronic acid derivatives, including their reactivity and interaction with other compounds, help predict the chemical properties of 4-(Methanesulfinyl)benzeneboronic acid. The catalytic activity of methanesulfonic acid in various chemical reactions underscores its significance in organic synthesis (Eisner et al., 1963).
科学研究应用
Boronic acids, including “4-(Methanesulfinyl)benzeneboronic acid”, have a wide range of applications in various fields . Here are some potential applications:
-
Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .
-
Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .
-
Development of Therapeutics : Boronic acids are also being used in the development of therapeutics .
-
Controlled Release of Insulin : Boronic acids have been employed in polymers for the controlled release of insulin .
Boronic acids, including “4-(Methanesulfinyl)benzeneboronic acid”, have a wide range of applications in various fields . Here are some potential applications:
-
Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling .
-
Separation Technologies : Boronic acids have been used for electrophoresis of glycated molecules .
-
Development of Therapeutics : Boronic acids are also being used in the development of therapeutics .
-
Controlled Release of Insulin : Boronic acids have been employed in polymers for the controlled release of insulin .
安全和危害
未来方向
属性
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfinyl)phenyl)boronic acid | |
CAS RN |
166386-48-7 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

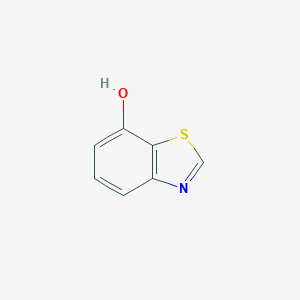
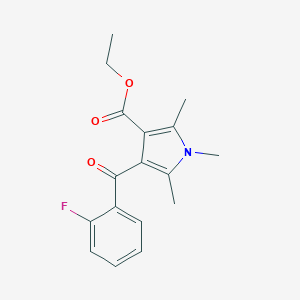
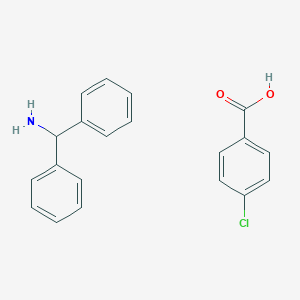
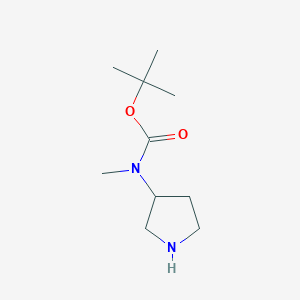
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)
